N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h4-10,12H,1,11,13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUPUWFOPNKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring an oxazepine ring and a bromobenzamide moiety. Its molecular formula is C20H22BrN2O2, with a molecular weight of approximately 404.31 g/mol. The presence of the allyl group suggests potential reactivity that may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : Many oxazepine derivatives have been investigated for their ability to inhibit enzymes involved in metabolic pathways. This compound may exhibit similar properties.
- Receptor Modulation : The compound could potentially act as a modulator of neurotransmitter receptors, particularly those related to the central nervous system (CNS), given the structural similarities to other known CNS-active drugs.
Anticancer Potential
Recent studies have highlighted the anticancer properties of structurally related compounds. For instance:
- Case Study : A study on similar oxazepine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Anticonvulsant Activity
The anticonvulsant activity has been noted in compounds with similar scaffolds:
- Research Findings : In animal models, certain derivatives demonstrated effective seizure reduction in chemically induced seizures. For example, a related compound exhibited a dose-dependent reduction in seizure frequency when administered intraperitoneally .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituents : The 4-bromobenzamide group in the target compound contrasts with the oxadiazole moiety in ’s derivative. Bromine’s hydrophobicity and electron-withdrawing effects could enhance membrane permeability compared to oxadiazole’s polarity .
- Synthesis : Both the target compound and ’s derivative employ cesium carbonate in DMF, suggesting shared strategies for nucleophilic substitution or esterification. However, the allyl group in the target compound may require specialized protection/deprotection steps.
Pharmacokinetic and Excretion Profiles
Table 2. Pharmacokinetic Parameters of DIC () vs. Inferred Properties of the Target Compound
Key Observations :
- Metabolism: The bromobenzamide group in the target compound may slow hepatic metabolism compared to DIC’s triazeno group, which is rapidly excreted .
- Absorption : DIC exhibits variable oral bioavailability (19% excretion in 6h), whereas the target compound’s allyl and bromine substituents could enhance lipophilicity, favoring passive diffusion and improved absorption.
Therapeutic Potential and Mechanisms
While DIC () is a known antitumor agent, the target compound’s benzooxazepine core and bromobenzamide group suggest distinct mechanisms. For example:
- CNS Activity : The oxazepine scaffold is present in anxiolytics, though the 3,3-dimethyl and allyl groups may shift selectivity toward other targets.
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Allyl bromide, K₂CO₃, DMF, 80°C | 65–70 | ≥95% |
| Amide Coupling | 4-Bromobenzoyl chloride, DCM, RT | 50–60 | ≥90% |
Basic: How is the compound’s structure validated post-synthesis?
A combination of spectroscopic and analytical methods is used:
- ¹H/¹³C NMR : Confirms the presence of allyl (δ 5.1–5.8 ppm), dimethyl (δ 1.2–1.4 ppm), and bromobenzamide aromatic protons (δ 7.4–8.1 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 453.12) .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the oxazepine ring .
Advanced: How can synthetic yields be improved for scale-up studies?
Optimization strategies include:
- Solvent Selection : Replacing DMF with THF or acetonitrile to reduce side reactions .
- Catalyst Use : Palladium catalysts for efficient allylation .
- Flow Chemistry : Continuous flow reactors enhance control over exothermic steps (e.g., cyclization) .
- Temperature Gradients : Gradual heating (40°C → 80°C) during amide coupling minimizes decomposition .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assays) to distinguish target-specific effects from off-target toxicity .
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-chloro vs. 4-bromo substituents) to isolate substituent-specific effects .
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (Enzyme X) | Cytotoxicity (HeLa cells) |
|---|---|---|
| 4-Bromo | 2.1 µM | >100 µM |
| 4-Chloro | 5.8 µM | 45 µM |
| 4-Methoxy | >50 µM | >100 µM |
Advanced: What mechanistic insights exist for its enzyme inhibition?
The compound’s oxazepine core and bromobenzamide group enable:
Q. Methodological Recommendations :
- Perform mutagenesis studies to confirm key binding residues.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: How to address solubility challenges in in vivo studies?
Low aqueous solubility (predicted LogP ≈ 3.5) can be mitigated by:
- Prodrug Design : Introduce phosphate or PEG groups to the allyl moiety .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
- Co-Solvent Systems : Use DMSO:PBS (10:90) for intraperitoneal administration .
Basic: What safety precautions are required during handling?
- Toxicology : Limited data; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents).
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy .
- Waste Disposal : Incinerate at >800°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
